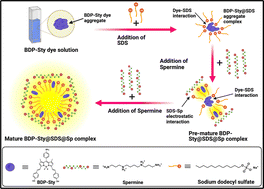A simplified and cost-effective detection of cancer bio-markers using BODIPY and surfactant-templated fluorogenic self-assembly†
New Journal of Chemistry Pub Date: 2023-11-02 DOI: 10.1039/D3NJ04380K
Abstract
This study presents a novel approach for fluorescence-based spermine sensing, using a laboratory synthesized distyryl BODIPY dye in combination with a widely available and inexpensive anionic surfactant, SDS. The resulting BODIPY@SDS supramolecular assembly is weakly fluorescent in nature but in the presence of spermine the assembly offers a substantial enhancement in its fluorescence intensity, acting as a “Turn-on” fluorescence probe for spermine with an astonishingly low detection limit of 65.6 nM in buffer and 1.25 μM in a 20% human urine matrix. Furthermore, emission in the deep-red region of the electromagnetic spectrum provides added advantages due to low scattering, deep sample penetration, less photodamage of the biological samples and low interference from the autofluorescence of the biological matrix, offering a swift, user-friendly potential technique for real-world applications in fluorescence-based spermine sensing.


Recommended Literature
- [1] A 3D porous hetero-metal compound with helical channels†
- [2] Transparent, conductive, and SERS-active Au nanofiber films assembled on an amphiphilic peptide template†
- [3] Pt(0)-Catalysed synthesis of new bifunctional silanes†
- [4] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration
- [5] Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions†
- [6] Inside back cover
- [7] Experimental design and optimisation (5): an introduction to optimisation
- [8] Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals
- [9] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [10] Tissue engineered scaffolds for corneal endothelial regeneration: a material's perspective










